(4'-Fluoro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with a complex structure that includes a biphenyl core substituted with a fluoro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection to yield the desired compound . The reaction conditions often involve the use of nitrating agents such as potassium nitrate and sulfuric acid, followed by deprotection using suitable reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and fluoro groups can direct the substitution to specific positions on the biphenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: Similar in structure but lacks the biphenyl core.
1-(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride: A related compound with a different substitution pattern.
Uniqueness
(4’-Fluoro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-3-methoxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-8-10(9-16)2-7-13(14)11-3-5-12(15)6-4-11/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIRWMMHIPWWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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